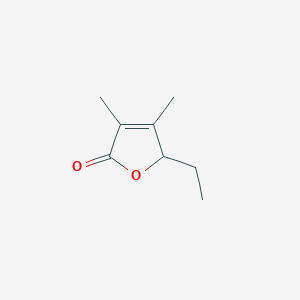
5-Ethyl-3,4-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl and dimethyl substitutions on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-dimethylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide are commonly used.
Solvents: Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions are used to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furan ring into a tetrahydrofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and dimethyl positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles like sodium methoxide (NaOCH₃) are used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or alkylated furans.
Aplicaciones Científicas De Investigación
5-Ethyl-3,4-dimethylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-3,4-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to various physiological effects.
Scavenge Free Radicals: Act as an antioxidant by neutralizing free radicals and preventing oxidative damage.
Comparación Con Compuestos Similares
5-Ethyl-3,4-dimethylfuran-2(5H)-one can be compared with other similar compounds, such as:
2,5-Dimethylfuran: Lacks the ethyl substitution, leading to different chemical properties and reactivity.
3-Ethyl-2,4-dimethylfuran: Similar structure but different substitution pattern, affecting its biological activity.
5-Methyl-3,4-dimethylfuran-2(5H)-one: Lacks the ethyl group, resulting in different applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
79379-60-5 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-ethyl-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C8H12O2/c1-4-7-5(2)6(3)8(9)10-7/h7H,4H2,1-3H3 |
Clave InChI |
HVQFSDFJEPPHCF-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=C(C(=O)O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


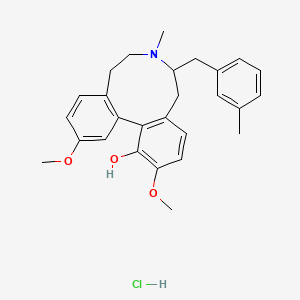

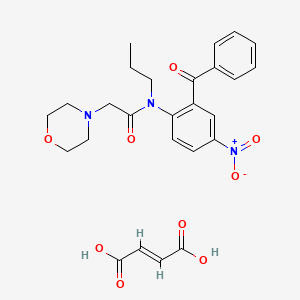
![7-Cyanobicyclo[2.2.1]heptan-7-yl trifluoromethanesulfonate](/img/structure/B14434963.png)


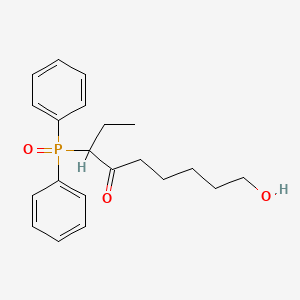
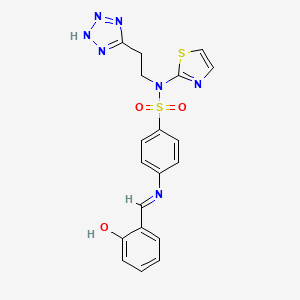
![Methyl bis[(1H-tetrazol-1-yl)]phosphinite](/img/structure/B14434984.png)
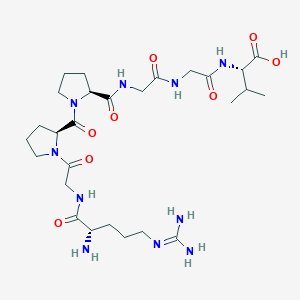
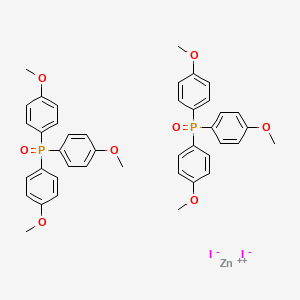
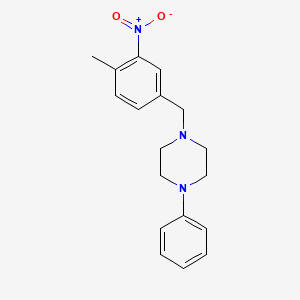
![{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}hydrazine](/img/structure/B14435009.png)
![2-(dimethylamino)-1-[9-(2-phenylethyl)-1,8-diazatetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10,12,14(17)-hexaen-8-yl]ethanone;oxalic acid](/img/structure/B14435016.png)
